molecular formula C23H29N3O6 B8103718 VHL Ligand 8

VHL Ligand 8

Cat. No. B8103718
M. Wt: 443.5 g/mol
InChI Key: BYUIKERVKHGIMC-OEMYIYORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VHL Ligand 8 is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality VHL Ligand 8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VHL Ligand 8 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development and Applications of VHL-Based Fluorescent Probes

VHL ligands, like BODIPY FL VH032, are critical in developing fluorescent probes for high-throughput screening of VHL ligands. These probes are used in time-resolved fluorescence resonance energy-transfer assays, offering a sensitive, selective, and interference-resistant method for characterizing VHL ligands across various affinities, useful in both research and therapeutic applications (Lin, Li, Yang, & Chen, 2020).

2. Structure-Guided Design of VHL Ligands

The design and optimization of VHL ligands, guided by X-ray crystal structures, have led to the development of compounds with nanomolar binding affinities. This approach is significant for understanding the protein-protein interaction between VHL E3 ubiquitin ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit, offering insights into targeted therapy developments (Galdeano et al., 2014).

3. Systematic Potency Assessment and PROTAC Design

Systematic studies of VHL ligands like VH032 and their structure-activity relationships (SAR) have provided a consistent dataset for comparing structural variations. This knowledge assists in designing highly potent BRD4-degraders and other proteolysis-targeting chimeras (PROTACs), which are crucial for drug development and understanding molecular interactions (Krieger et al., 2023).

4. Design of Potent VHL Inhibitors

Through structure-guided optimization, potent VHL inhibitors have been developed. These inhibitors play a significant role in studying the VHL-HIF pathways and creating new ligands for next-generation PROTACs. Such developments are critical for treating diseases like anemia and ischemic diseases (Soares et al., 2017).

5. Crosstalk Between E3 Ligases in PROTACs

The assembly of PROTACs using VHL and other E3 ligase ligands has demonstrated the potential for heterodimerization of E3 ligases. This advancement is key to understanding protein level control and offers new avenues for therapeutic interventions (Steinebach et al., 2019).

6. Discovery and Application in PROTAC Degraders

VHL ligands have been instrumental in the development of PROTAC degraders. Understanding the structure-based design of these ligands has laid a foundation for the advancement of targeted protein degradation, offering a blueprint for designing new E3 ligase ligands (Diehl & Ciulli, 2022).

7. Role in Renal Cell Carcinoma and Immunotherapy

VHL mutations correlate with PD-L1 expression in renal cell carcinoma, influencing responses to anti-PD-L1/PD-1 immunotherapy. This finding is crucial for developing treatment strategies for renal cell carcinoma (Messai et al., 2016).

properties

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIKERVKHGIMC-OEMYIYORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VHL Ligand 8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.